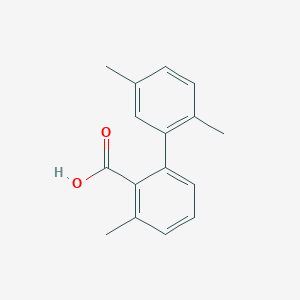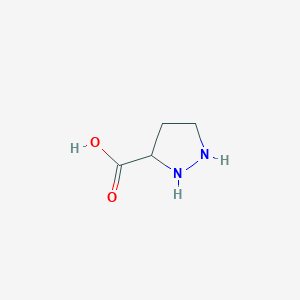
Pyrazolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolidine-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrazolidine-3-carboxylic acid can be synthesized through several methodsThis reaction typically requires acidic or basic conditions and can be facilitated by catalysts such as metal salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Pyrazolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which pyrazolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine-2-carboxylic acid
- Pyrrolidine-3-carboxylic acid
- Pyrrolidine-4-carboxylic acid
Uniqueness
Pyrazolidine-3-carboxylic acid is unique due to the presence of two nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine analogs.
Propriétés
Formule moléculaire |
C4H8N2O2 |
|---|---|
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
pyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H8N2O2/c7-4(8)3-1-2-5-6-3/h3,5-6H,1-2H2,(H,7,8) |
Clé InChI |
VNUORQWNUXXHLX-UHFFFAOYSA-N |
SMILES canonique |
C1CNNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


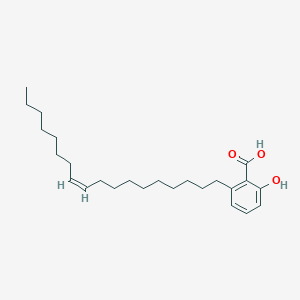
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)

![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
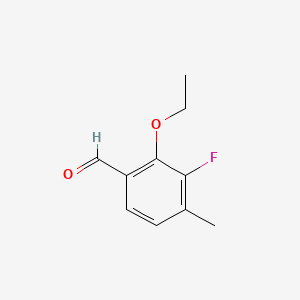
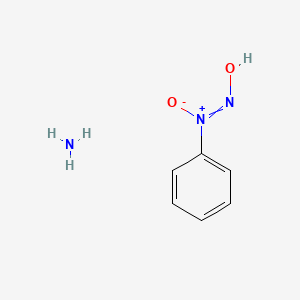

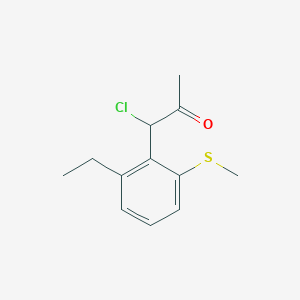

![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)


![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
